The synthesis of (2S,5S)-Avibactam Sodium Salt involves multiple steps, starting from readily available raw materials. A notable method includes the use of 5-hydroxy-2-ethylpyridine as an initial substrate. The synthesis pathway typically consists of 11 steps including reduction hydrogenation, biological lipase resolution, electrophilic addition, nucleophilic substitution, Boc removal, ammonolysis, intramolecular urethanization, debenzylation, sulfonic acid esterification, salification, and cation exchange .
The synthesis is characterized by:
(2S,5S)-Avibactam Sodium Salt has a complex molecular structure that contributes to its function as a β-lactamase inhibitor. The structure features a diazabicyclo[3.2.1]octane core which is crucial for its mechanism of action.
(2S,5S)-Avibactam Sodium Salt primarily undergoes substitution reactions with β-lactamase enzymes. The reactions are typically mild and occur under physiological conditions.
The mechanism through which (2S,5S)-Avibactam Sodium Salt operates involves the inhibition of β-lactamase enzymes. It binds covalently and reversibly to the active site of these enzymes.
(2S,5S)-Avibactam Sodium Salt exhibits several notable physical and chemical properties:
(2S,5S)-Avibactam Sodium Salt has significant applications in various fields:
(2S,5S)-Avibactam sodium salt inhibits serine β-lactamases through a unique reversible covalent mechanism. The process initiates with nucleophilic attack by the active-site serine (Ser70 in class A enzymes) on the carbonyl carbon of avibactam’s urea moiety, forming a tetrahedral transition state. This collapses into a stable carbamoyl-enzyme complex (acylation). Kinetic studies reveal exceptional acylation efficiency:
Deacylation proceeds via recyclization rather than hydrolysis. The carbamoyl linkage undergoes intramolecular attack by the avibactam N6 nitrogen, regenerating intact inhibitor. Key determinants include:
Table 1: Kinetic Parameters for Avibactam Against Key β-Lactamases
Enzyme (Class) | Acylation k₂/K (M⁻¹s⁻¹) | Deacylation k₋₂ (min⁻¹) | Recyclization Efficiency |
---|---|---|---|
TEM-1 (A) | 1.6 × 10⁵ | 0.045 | High |
CTX-M-15 (A) | 60,300 | 0.03 | High |
SHV S130G mutant (A) | 1.3 | Not detected | Low |
P. aeruginosa AmpC (C) | >1 × 10⁵ | 0.02 | High |
OXA-48 (D) | 2,500 | 0.15 | Moderate |
Data compiled from [2] [3] [8]
Mutations critically impact kinetics. The S130G substitution in SHV-1 reduces k₂/K by ~46,000-fold (from 60,300 to 1.3 M⁻¹s⁻¹) by disrupting proton shuttling essential for acylation [8]. Similarly, N346Y in CMY-2 (class C) induces steric clashes that impede avibactam binding [1].
Avibactam’s 1,6-diazabicyclo[3.2.1]octan-7-one core acts as a concerted transition-state analog for β-lactam hydrolysis:
Crystallographic studies of avibactam-bound AmpC (1.1 Å resolution) reveal:
This mimicry enables broad-spectrum inhibition while circumventing hydrolysis—a limitation of β-lactam-based inhibitors.
The (2S,5S) stereochemistry is essential for high-affinity binding. Key stereospecific interactions include:
Mutagenesis studies confirm stereosensitivity:
The (5R)-epimer exhibits markedly reduced β-lactamase inhibition:
Table 2: Stereochemical Impact on Avibactam Efficacy
Parameter | (2S,5S)-Avibactam | (2S,5R)-Avibactam | Reduction Fold |
---|---|---|---|
TEM-1 k₂/K (M⁻¹s⁻¹) | 160,000 | 500 | 320 |
AmpC Kᵢ (nM) | 15 | 8,500 | 570 |
Recyclization rate (kᵣₑc, min⁻¹) | 0.045 | <0.001 | >45 |
MIC restoration (ceftazidime vs. E. coli SHV-1) | 0.5 mg/L | 128 mg/L | 256 |
Molecular dynamics simulations elucidate the diastereomeric disparity:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6